molecular formula C12H8F3NO3 B11852627 Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B11852627
M. Wt: 271.19 g/mol
InChI Key: PWPQNULOZOCLTP-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound belonging to the quinoline family It is characterized by the presence of a trifluoromethyl group at the 7th position, a hydroxyl group at the 4th position, and a carboxylate ester group at the 3rd position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid using methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H8F3NO3

Molecular Weight

271.19 g/mol

IUPAC Name

methyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-16-9-4-6(12(13,14)15)2-3-7(9)10(8)17/h2-5H,1H3,(H,16,17)

InChI Key

PWPQNULOZOCLTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F

Origin of Product

United States

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